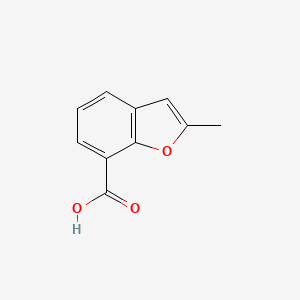

2-Methylbenzofuran-7-carboxylic acid

Descripción

2-Methylbenzofuran-7-carboxylic acid (CAS: 31457-07-5) is a benzofuran derivative featuring a methyl group at position 2 and a carboxylic acid moiety at position 7. Its molecular formula is inferred to be C₁₀H₈O₃, with a molecular weight of approximately 176.17 g/mol. The compound is synthesized via hydrolysis of methyl benzofuran-7-carboxylate intermediates under basic conditions, achieving a 76% yield after purification .

Propiedades

IUPAC Name |

2-methyl-1-benzofuran-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-6-5-7-3-2-4-8(10(11)12)9(7)13-6/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEBDXRXVGUQZJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(O1)C(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80297799 | |

| Record name | 2-methylbenzofuran-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80297799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31457-07-5 | |

| Record name | 31457-07-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118171 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methylbenzofuran-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80297799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylbenzofuran-7-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, a free radical cyclization cascade can be used to construct the benzofuran ring system . Another method involves the use of proton quantum tunneling, which offers high yield and fewer side reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary depending on the desired scale and application of the compound .

Análisis De Reacciones Químicas

Carboxylic Acid Modifications

The carboxylic acid group undergoes typical reactions:

-

Esterification : Reacts with alcohols (e.g., methanol) under acidic conditions to form methyl esters, as seen in intermediates for PARP-1 inhibitors .

-

Amide formation : Coupling with amines (e.g., via Curtius rearrangement of benzofuran-2-carbonyl azides) yields bioactive carboxamides .

Carbonic Anhydrase Inhibition

Derivatives of benzofuran-7-carboxylic acid exhibit inhibitory activity against carbonic anhydrase isoforms (Table 1) :

| Derivative Structure | Target Isoform | Inhibition (K<sub>I</sub>, μM) |

|---|---|---|

| 2-Methylbenzofuran-7-COOH | hCA IX | 0.91 |

| 5-Bromobenzofuran-7-COOH | hCA XII | 0.56 |

Key findings :

-

Substituent effects : Bromine at position 5 enhances selectivity for tumor-associated hCA IX/XII over off-target isoforms .

-

Antiproliferative activity : 5-Bromo derivatives (e.g., 9e ) show IC<sub>50</sub> = 2.52 μM against MDA-MB-231 breast cancer cells .

Regioselective Bromination

Electrophilic substitution occurs preferentially at position 5 due to the electron-donating methyl group at position 2:

-

Conditions : N-bromosuccinimide (NBS) in CCl<sub>4</sub> with AIBN .

-

Example : Methyl 4-amino-3,5-dibromo-2-hydroxybenzoate → brominated benzofuran intermediates .

Palladium-Catalyzed Coupling

Used to introduce functional groups (e.g., trimethylsilyl):

-

Example : Reaction of 4-amino-3,5-dibromo-2-hydroxybenzoic acid with trimethylethynylsilicon under palladium catalysis yields silylated intermediates .

Decarboxylation

Thermal or basic conditions induce decarboxylation:

Hydrolysis

Ester derivatives hydrolyze under basic conditions:

-

Example : Methyl 2-triethylsilyl-4-trifluoroacetylamino-5-bromobenzofuran-7-carboxylate → free acid (79.3g, 81.9% yield) .

PARP-1 Inhibitors

Benzofuran-7-carboxamides derived from 2-methylbenzofuran-7-carboxylic acid act as poly(ADP-ribose) polymerase inhibitors:

-

Mechanism : Intramolecular hydrogen bonding between the benzofuran oxygen and amide NH stabilizes the bioactive conformation .

-

Example : 2-(Aminomethyl)benzofuran-7-carboxamide derivatives show nanomolar activity .

Spectroscopic Data

Key characterization data for this compound derivatives:

Aplicaciones Científicas De Investigación

2-Methylbenzofuran-7-carboxylic acid has a wide range of scientific research applications, including:

Mecanismo De Acción

The mechanism of action of 2-Methylbenzofuran-7-carboxylic acid involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to exert their effects through various mechanisms, including inhibition of enzymes, modulation of signaling pathways, and interaction with cellular receptors . The specific molecular targets and pathways involved depend on the biological activity being investigated.

Comparación Con Compuestos Similares

Comparative Analysis with Similar Compounds

Key Observations:

Substituent Effects on Reactivity and Solubility :

- Electron-withdrawing groups (e.g., bromo in 4-bromo-2-methyl-1-benzofuran-7-carboxylic acid) reduce solubility in polar solvents compared to electron-donating groups (e.g., methoxy in 7-methoxy derivatives) .

- Saturation of the benzofuran ring (e.g., 7-methyl-2,3-dihydrobenzofuran-2-carboxylic acid) improves solubility due to reduced planarity .

Synthetic Efficiency :

- Hydrolysis reactions (e.g., for 2-methylbenzofuran-7-carboxylic acid and benzofuran-7-carboxylic acid) generally yield >75% purity, whereas coupling reactions (e.g., amide formation in 7-methoxy derivatives) require additional purification steps .

Biological Relevance :

- Neuroprotection : 7-Methoxy-benzofuran-2-carboxylic acid derivatives exhibit neuroprotective and antioxidant activities, likely due to methoxy’s radical-scavenging properties .

- Antimicrobial Activity : Fluorinated and sulfanyl-substituted analogues (e.g., 2-(5-fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid) show promise in antimicrobial applications .

Actividad Biológica

2-Methylbenzofuran-7-carboxylic acid is a compound belonging to the benzofuran family, which has garnered attention for its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Overview of Benzofuran Derivatives

Benzofuran derivatives, including this compound, are known for their wide range of biological activities. These include:

- Antimicrobial : Effective against various bacterial and fungal strains.

- Anti-inflammatory : Reducing inflammation in different biological contexts.

- Antitumor : Showing potential in inhibiting cancer cell proliferation.

- Analgesic : Providing pain relief in various models.

The structural versatility of benzofurans contributes to their pharmacological significance, allowing for modifications that enhance their activity against specific targets .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study synthesized a series of benzofuran derivatives and evaluated their effectiveness against Mycobacterium tuberculosis (Mtb) and other bacterial strains. The findings revealed that certain derivatives had minimum inhibitory concentrations (MIC) as low as 2 μg/mL, indicating potent activity against Mtb .

Table 1: Antimicrobial Activity of Benzofuran Derivatives

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| This compound | M. tuberculosis H37Rv | 2 |

| Benzofuryl purine derivative | M. tuberculosis H37Rv | <0.60 |

| 2-(4-methoxy-2-methyl phenyl)-3H-benzofuro[3,2-e]benzofuran | Various Bacteria | 3.12 |

Anti-inflammatory Properties

In addition to antimicrobial effects, this compound has been investigated for its anti-inflammatory properties. Studies have shown that benzofuran derivatives can inhibit pro-inflammatory cytokines, which play a crucial role in the inflammatory response. This inhibition helps in managing conditions such as arthritis and other inflammatory diseases .

Antitumor Activity

The compound also demonstrates potential antitumor activity. In vitro studies have indicated that benzofuran derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Carbonic Anhydrase Inhibition : Some benzofuran carboxylic acids have been identified as inhibitors of carbonic anhydrases, enzymes that play a role in pH regulation and are implicated in cancer progression. For instance, certain derivatives showed inhibitory constants (KIs) in the submicromolar range, suggesting strong binding affinity to these enzymes .

- Modulation of Cell Signaling Pathways : The compound may influence various cell signaling pathways involved in inflammation and tumorigenesis, although further research is needed to elucidate these mechanisms fully.

Case Studies

Several studies have highlighted the efficacy of benzofuran derivatives in clinical and preclinical settings:

- A study on a series of synthesized benzofurans demonstrated significant activity against resistant strains of bacteria, showcasing their potential as novel antimicrobial agents.

- Another research effort focused on the antitumor effects of benzofurans in animal models, reporting reduced tumor growth and improved survival rates compared to controls.

Q & A

Q. What are the standard synthetic routes for preparing 2-methylbenzofuran-7-carboxylic acid?

A common method involves alkaline hydrolysis of ester precursors. For example, compound 58 (a methyl ester derivative) is dissolved in THF/MeOH, treated with 2N NaOH at 40°C for 6 hours, followed by acidification with HCl and extraction with EtOAc . Alternative routes include cyclization of 2-methylallyloxyphenol at 200–275°C under reduced pressure to isolate intermediates .

Q. How can researchers verify the purity and identity of synthesized this compound?

Characterization typically involves:

- NMR spectroscopy : Signals for carboxymethylene protons (δ ~3.89 ppm) and carboxylic acid protons (δ ~12.57 ppm) .

- Chromatography : TLC (Rf = 0.46 in EtOAc) for monitoring reaction progress .

- Melting point analysis : Compare observed values (e.g., 192–196°C for related benzofuran derivatives) with literature .

Q. What are the recommended storage conditions for this compound?

Store in airtight containers at room temperature, away from moisture. For analogs like 7-chloro-3-methylbenzofuran-2-carboxylic acid, suppliers recommend standard laboratory storage (dry, cool) to prevent decomposition .

Advanced Research Questions

Q. How can computational methods aid in predicting reactivity or stability of this compound derivatives?

Density functional theory (DFT) can model electronic effects of substituents (e.g., electron-withdrawing groups at the 7-position) on acidity and regioselectivity in reactions. X-ray crystallography data (e.g., C20H12ClIO derivatives) provide structural benchmarks for validating computational models .

Q. What strategies resolve contradictions in reaction yields reported across studies?

Discrepancies often arise from:

- Temperature control : Cyclization at 275°C vs. milder hydrolysis (40°C) .

- Purification techniques : Distillation under reduced pressure vs. solvent extraction . Systematic replication with controlled variables (e.g., inert atmosphere, catalyst loading) is critical.

Q. How can advanced functionalization of the benzofuran core be achieved?

Q. What are the challenges in scaling up laboratory synthesis protocols?

High-temperature cyclization (200–275°C) poses safety risks and requires specialized equipment. Alkaline hydrolysis scales better but may generate impurities (e.g., residual esters), necessitating rigorous HPLC or GC-MS analysis .

Methodological Guidance

Q. How to design experiments for analyzing byproducts in benzofuran synthesis?

- LC-MS : Detect low-abundance intermediates.

- Isotopic labeling : Track carbon migration during cyclization .

- In situ IR spectroscopy : Monitor exothermic reactions to optimize temperature profiles .

Q. What techniques validate the stability of derivatives under biological assay conditions?

- pH stability tests : Incubate derivatives in buffers (pH 2–9) and analyze degradation via NMR or LC-MS.

- Plasma stability assays : Use human plasma to assess metabolic susceptibility .

Q. How to address low solubility in aqueous media for biological testing?

- Salt formation : Convert the carboxylic acid to sodium or ammonium salts.

- Co-solvent systems : Use DMSO/water mixtures (<5% DMSO) to maintain compound integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.